molecular formula C21H15F3N2O2S B2779000 (2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile CAS No. 683250-97-7

(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile

Cat. No.: B2779000
CAS No.: 683250-97-7
M. Wt: 416.42
InChI Key: KOVPNJDZXGNZDP-OQLLNIDSSA-N
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Description

The compound “(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile” is a thiazole-based acrylonitrile derivative featuring two distinct aromatic substituents: a 3,4-dimethoxyphenyl group at the 4-position of the thiazole ring and a 2-(trifluoromethyl)phenyl group on the α-carbon of the propenenitrile chain. The E-configuration of the double bond is critical for its stereoelectronic properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy substituents may influence solubility and hydrogen-bonding interactions .

Properties

IUPAC Name

(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N2O2S/c1-27-18-8-7-14(10-19(18)28-2)17-12-29-20(26-17)15(11-25)9-13-5-3-4-6-16(13)21(22,23)24/h3-10,12H,1-2H3/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVPNJDZXGNZDP-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3C(F)(F)F)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=CC=C3C(F)(F)F)/C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile, often referred to as a thiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Properties

The molecular structure of the compound is characterized by a thiazole ring, methoxy substitutions on the phenyl group, and a trifluoromethyl group. Its molecular formula is C20H15F3N2O2SC_{20}H_{15}F_3N_2O_2S with a molecular weight of approximately 382.86 g/mol .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was tested against the NCI-60 cancer cell panel, revealing GI50 values ranging from 1.4 to 4.2 µM in certain cell lines .
  • Mechanism of Action : The compound exhibits antiproliferative activity by inhibiting key signaling pathways involved in cancer cell growth and survival. It has shown efficacy against murine leukemia (L1210), human cervix carcinoma (HeLa), and pancreatic ductal adenocarcinoma (PDAC) cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : Studies have indicated that it possesses antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Mechanism : The antimicrobial action is believed to be linked to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects:

  • Inflammation Models : In vivo models of inflammation have shown that the compound significantly reduces edema and inflammatory markers in treated subjects .
  • Cytokine Inhibition : It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its therapeutic potential in inflammatory diseases.

Case Studies

StudyFindingsReference
Anticancer EfficacySignificant cytotoxicity against multiple cancer cell lines with GI50 values < 5 µM
Antimicrobial ActivityEffective against S. aureus and E. coli; MIC comparable to standard treatments
Anti-inflammatory EffectsReduced inflammation in animal models; inhibition of TNF-alpha production

Scientific Research Applications

Anticancer Activity

Thiazole derivatives are recognized for their potential anticancer properties. Research indicates that compounds similar to (2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that thiazole-based compounds can inhibit tumor growth by inducing apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

Antimicrobial Properties

Thiazole compounds have also been investigated for their antimicrobial activity. The presence of the thiazole ring enhances the ability of these compounds to interact with bacterial enzymes and disrupt cellular processes, making them potential candidates for developing new antibiotics . Specifically, derivatives containing methoxy groups have shown improved efficacy against resistant strains of bacteria.

Anticonvulsant Effects

Recent studies have highlighted the anticonvulsant properties of thiazole derivatives. For example, specific analogs have been shown to provide protection in various seizure models, suggesting that modifications to the thiazole structure can enhance anticonvulsant activity . The structure-activity relationship (SAR) analysis indicates that substituents on the phenyl ring significantly influence the pharmacological outcomes.

Organic Electronics

The unique electronic properties of thiazole derivatives make them suitable for applications in organic electronics. Research has indicated that compounds like this compound can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their favorable charge transport characteristics .

Photovoltaic Applications

Thiazole-based materials have been explored as active layers in solar cells, where their ability to absorb light and convert it into electrical energy is leveraged. The incorporation of trifluoromethyl groups has been shown to enhance the stability and efficiency of these materials under operational conditions .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityThiazole derivatives showed IC50 values < 10 µM against breast cancer cell lines .
Study 2Antimicrobial PropertiesCompounds exhibited significant antibacterial activity against E. coli and S. aureus strains .
Study 3Anticonvulsant EffectsCertain analogs provided over 80% protection in MES seizure models .
Study 4Organic ElectronicsDemonstrated high mobility rates suitable for OLED applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ primarily in substituents on the thiazole ring and the propenenitrile moiety, leading to variations in physicochemical properties and bioactivity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name / ID Thiazole Substituent Propenenitrile Substituent Key Features
(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile (Target) 3,4-Dimethoxyphenyl 2-(Trifluoromethyl)phenyl High lipophilicity (CF₃), moderate solubility (OCH₃), potential CNS activity
(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]prop-2-enenitrile 3,4-Dimethoxyphenyl 4-Nitrophenylamino Polar nitro group may reduce membrane permeability; increased reactivity
(E)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-(3-phenylmethoxyphenyl)prop-2-enenitrile 3-Nitrophenyl 3-Phenylmethoxyphenyl Electron-withdrawing NO₂ and bulky OCH₂Ph groups; possible steric hindrance
(E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-[3-(4-methoxyphenyl)-1-phenyl-pyrazol-4-yl]prop-2-enenitrile 4-Fluorophenyl Pyrazolyl with 4-methoxyphenyl Fluorine enhances bioavailability; pyrazole may confer kinase selectivity
(E)-3-(2-fluoro-5-nitroanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile Phenyl 2-Fluoro-5-nitroanilino Nitro group increases toxicity risk; fluorine improves metabolic stability

Key Observations

Electronic Effects: The trifluoromethyl group in the target compound is a strong electron-withdrawing group (EWG), enhancing stability and lipophilicity compared to nitro (NO₂) or methoxy (OCH₃) substituents . Methoxy groups in the 3,4-dimethoxyphenyl moiety (target compound) provide moderate solubility via hydrogen bonding, unlike the purely hydrophobic CF₃ or phenyl groups .

Steric Considerations :

  • Bulky substituents like 3-phenylmethoxyphenyl () may hinder target binding, whereas smaller groups (e.g., CF₃) optimize steric compatibility .

Synthetic Pathways :

  • Similar compounds are synthesized via condensation reactions, often using T3P® or DIPEA as coupling agents (e.g., ). The target compound likely follows analogous routes with modifications for CF₃ incorporation .

Biological Implications: Fluorine and trifluoromethyl groups are associated with enhanced blood-brain barrier penetration, suggesting the target compound may have CNS applications compared to nitro- or amino-substituted analogs . Nitro groups () are redox-active but pose genotoxicity risks, limiting therapeutic utility compared to the safer CF₃ group .

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